molecular formula C4H8N2S B1596692 N-cyclopropylthiourea CAS No. 56541-14-1

N-cyclopropylthiourea

Cat. No. B1596692
M. Wt: 116.19 g/mol
InChI Key: HRRQVVNZENCVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05202315

Procedure details

N-cyclopropylthiourea (6.2 g) and malononitrile (6.6 g) were reacted in the same method as described in Preparation 12 to give the pale yellow above-indicated compound(3.7 g).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]([NH2:7])=[S:6])[CH2:3][CH2:2]1.[C:8](#[N:12])[CH2:9][C:10]#[N:11]>>[CH:1]1([N:4]2[C:10]([NH2:11])=[CH:9][C:8]([NH2:12])=[N:7][C:5]2=[S:6])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C1(CC1)NC(=S)N
Name
Quantity
6.6 g
Type
reactant
Smiles
C(CC#N)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 12

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(N=C(C=C1N)N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.